molecular formula C12H18ClNO B13451635 2-(4-Ethoxyphenyl)pyrrolidine hydrochloride

2-(4-Ethoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B13451635
M. Wt: 227.73 g/mol
InChI Key: OLIVOENTPWIZQK-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted with a 4-ethoxyphenyl group at the second position. Its molecular formula is C₁₂H₁₇NO·HCl, with a molecular weight of 227.74 g/mol .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-(4-ethoxyphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H

InChI Key

OLIVOENTPWIZQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 4-ethoxybenzaldehyde with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 2-(4-ethoxyphenyl)pyrrolidine.

    Substitution: Formation of substituted derivatives such as 4-nitro-2-(4-ethoxyphenyl)pyrrolidine.

Scientific Research Applications

2-(4-Ethoxyphenyl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(4-ethoxyphenyl)pyrrolidine hydrochloride with analogous pyrrolidine and piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(4-Ethoxyphenyl)pyrrolidine HCl C₁₂H₁₇NO·HCl 227.74 4-ethoxyphenyl on pyrrolidine Enhanced solubility from ethoxy group
(S)-2-(3-Chlorophenyl)pyrrolidine HCl C₁₀H₁₃Cl₂N 218.12 3-chlorophenyl on pyrrolidine Higher lipophilicity due to Cl group
1-[2-(3-Methylbutoxy)-2-phenylethyl]pyrrolidine HCl C₁₇H₂₇NO·HCl 297.86 Branched 3-methylbutoxy chain Increased steric bulk; potential CNS activity
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy on piperidine Rigid aromatic structure; possible σ-receptor affinity
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methoxy-methyl}pyrrolidine HCl C₂₂H₁₈ClF₁₂NO 575.82 Fluorinated aromatic groups High electronegativity; catalytic applications

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group in the target compound provides a balance of hydrophilicity and aromaticity, contrasting with halogenated derivatives (e.g., 3-chlorophenyl in ) that prioritize lipophilicity.
  • Ring Structure : Piperidine derivatives (e.g., 4-(diphenylmethoxy)piperidine HCl ) exhibit conformational rigidity compared to pyrrolidine analogs, influencing receptor binding kinetics.

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